Cas no 4740-94-7 (Alanine, 3-(methylsulfinyl)- (6CI,8CI,9CI))

Alanine, 3-(methylsulfinyl)- (6CI,8CI,9CI) structure
4740-94-7 structure
Product Name:Alanine, 3-(methylsulfinyl)- (6CI,8CI,9CI)
Numero CAS:4740-94-7
MF:C4H9NO3S
MW:151.184159994125
CID:930973
PubChem ID:82142
Update Time:2025-04-19

Alanine, 3-(methylsulfinyl)- (6CI,8CI,9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Alanine, 3-(methylsulfinyl)- (6CI,8CI,9CI)
    • methiin
    • (2R)-2-Amino-3-(methylsulfinyl)propanoic acid
    • 3-(Methylsulfinyl)alanine
    • 3-(Methylsulfinyl)-L-alanine
    • Methyl[(R)-2-amino-2-carboxyethyl] sulfoxide
    • 2-amino-3-methylsulfinylpropanoic acid
    • 2-amino-3-methylsulfinyl-propionic acid
    • 2-Amino-3-(methylsulfinyl)propanoic acid
    • 3-(Methylsulfinyl)alanin
    • alanine, 3-(methylsulfinyl)-
    • S-Methylcystein-S-oxid
    • SCHEMBL7872161
    • S-Methyl-L-Cysteine-S-oxide
    • L-Alanine, 3-(methylsulfinyl)-
    • 4740-94-7
    • AKOS014777717
    • NS00018365
    • DTXSID70963830
    • S-Methylcysteine S-oxide
    • S-Methylcysteine sulfoxide
    • CHEBI:137271
    • (S)C(S)S-S-Methylcysteine sulfoxide
    • 3-(Methanesulfinyl)alanine
    • ZZLHPCSGGOGHFW-UHFFFAOYSA-N
    • Methyiin, pyrolyzate
    • 2-AMINO-3-METHANESULFINYLPROPANOIC ACID
    • NSC226572
    • NSC-226572
    • Inchi: 1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
    • Chiave InChI: ZZLHPCSGGOGHFW-UHFFFAOYSA-N
    • Sorrisi: S(C)(CC(C(=O)O)N)=O

Proprietà calcolate

  • Massa esatta: 151.03037
  • Massa monoisotopica: 151.03031432g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 3
  • Complessità: 136
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -4.3
  • Superficie polare topologica: 99.6Ų

Proprietà sperimentali

  • PSA: 80.39
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd